tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate
Overview
Description
Tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate is a chemical compound with the following properties:
- Chemical Formula : C17H18ClNO
- Molecular Weight : 287.792 g/mol
- CAS Number : 129488-44-4
- Linear Formula : C17H18ClNO
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl isocyanate with 2-(4-chlorophenyl)-2-hydroxyethylamine. The resulting carbamate is a white crystalline solid.
Molecular Structure Analysis
The molecular structure consists of a tert-butyl group (tert-C4H9) attached to an N-carbamate group, which in turn is linked to a 2-(4-chlorophenyl)-2-hydroxyethyl moiety. The chlorophenyl group contributes to its hydrophobic character.
Chemical Reactions Analysis
- Hydrolysis : The compound can undergo hydrolysis in aqueous conditions, yielding the corresponding amine and tert-butanol.
- Esterification : Reaction with acid chlorides can lead to ester formation.
- Amide Formation : It can react with primary amines to form amides.
Physical And Chemical Properties Analysis
- Appearance : White crystalline solid
- Melting Point : Varies depending on the crystalline form
- Solubility : Soluble in organic solvents (e.g., acetone, dichloromethane)
- Stability : Stable under normal conditions
Safety And Hazards
- Toxicity : Limited information is available, but caution should be exercised.
- Handling : Use appropriate protective equipment (gloves, goggles) during handling.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Further research is needed to explore its potential applications, biological activity, and safety profile. Investigating its interactions with biological targets and pharmacological properties could provide valuable insights.
properties
IUPAC Name |
tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLKQPJDVIZOOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585651 | |
Record name | tert-Butyl [2-(4-chlorophenyl)-2-hydroxyethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine | |
CAS RN |
864539-93-5 | |
Record name | tert-Butyl [2-(4-chlorophenyl)-2-hydroxyethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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